CCI-006
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Overview
Description
CCI-006 is a selective inhibitor and chemosensitizer for leukemia cells with mixed lineage leukemia rearrangements. This compound disrupts mitochondrial respiration, leading to irreversible mitochondrial depolarization and triggering a pro-apoptotic unfolded protein response in specific leukemia cells .
Mechanism of Action
Target of Action
CCI-006 primarily targets MLL-rearranged leukemia cells . These cells are characterized by a specific genetic rearrangement in the Mixed Lineage Leukemia (MLL) gene, which leads to aggressive forms of leukemia. The compound also targets leukemias that share common leukemogenic pathways with MLL-rearranged leukemia, such as CALM-AF10 translocated leukemias .
Mode of Action
This compound operates by inhibiting mitochondrial respiration . This inhibition results in insurmountable mitochondrial depolarization within a subset of MLL-rearranged leukemia cells . The compound induces a pro-apoptotic unfolded protein response (UPR), leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory pathway. By inhibiting this pathway, the compound disrupts the energy production within the leukemia cells, leading to mitochondrial depolarization . This disruption triggers a pro-apoptotic unfolded protein response, which ultimately leads to apoptosis, or programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in a subset of MLL-rearranged leukemia cells . This leads to a reduction in the number of these aggressive leukemia cells, potentially slowing disease progression and improving patient outcomes.
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the metabolic phenotype of the leukemia cells can impact the compound’s effectiveness . Cells with a more glycolytic metabolic phenotype, characterized by elevated HIF1α expression, were found to be less responsive to this compound . This suggests that the tumor microenvironment and the metabolic state of the cells can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
CCI-006 interacts with mitochondrial proteins, inhibiting their function and leading to mitochondrial dysfunction . This interaction results in the attenuation of mitochondrial respiration, which is a key biochemical reaction that the compound influences .
Cellular Effects
The effects of this compound on cells are profound. It induces mitochondrial membrane depolarization and apoptosis in a subset of MLL-rearranged leukemia cells . This suggests that this compound has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mitochondrial proteins, inhibiting their function and leading to mitochondrial dysfunction . This results in the attenuation of mitochondrial respiration, leading to mitochondrial membrane depolarization and a pro-apoptotic unfolded protein response .
Temporal Effects in Laboratory Settings
The effects of this compound on cells are observed within a few hours of treatment, indicating a rapid onset of action
Metabolic Pathways
This compound is involved in the metabolic pathway of mitochondrial respiration It inhibits this process, leading to mitochondrial dysfunction
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its role in inhibiting mitochondrial respiration
Preparation Methods
The synthetic routes and reaction conditions for CCI-006 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
CCI-006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
CCI-006 has several scientific research applications, including:
Chemistry: Used as a tool compound to study mitochondrial respiration and its inhibition.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored as a potential therapeutic agent for leukemia with mixed lineage leukemia rearrangements.
Industry: Utilized in the development of new drugs targeting mitochondrial dysfunction .
Comparison with Similar Compounds
CCI-006 is unique in its selective inhibition of leukemia cells with mixed lineage leukemia rearrangements. Similar compounds include:
CCI-007: Another inhibitor targeting leukemia cells with mixed lineage leukemia rearrangements.
Nerol: A mitochondrial fusion promoter.
Tempo: A mitochondrial metabolism inhibitor.
Dihydrorotenone: An inhibitor of mitochondrial respiration .
These compounds share some similarities in their mechanisms of action but differ in their specific targets and effects on cellular metabolism.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAKEBSBMAIOB-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.